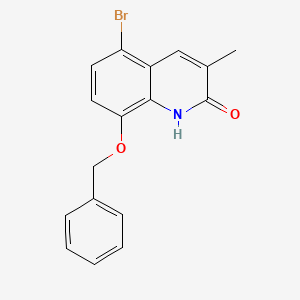
3-Ethyl-4-isobutylthiophene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-Ethyl-4-isobutylthiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted with ethyl and isobutyl groups at positions 3 and 4, respectively, and a carboxylic acid group at position 2. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-4-isobutylthiophene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction typically requires a base such as sodium ethoxide and is conducted under reflux conditions.
Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .
化学反応の分析
Types of Reactions: 3-Ethyl-4-isobutylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; conducted in anhydrous conditions.
Substitution: Electrophiles such as halogens, nitrating agents; conducted under acidic or basic conditions.
Major Products:
Oxidation: Thiophene-2,5-dicarboxylic acid.
Reduction: 3-Ethyl-4-isobutyl-thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
科学的研究の応用
3-Ethyl-4-isobutylthiophene-2-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active thiophene derivatives.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other industrial applications
作用機序
The mechanism of action of 3-Ethyl-4-isobutylthiophene-2-carboxylic acid involves its interaction with various molecular targets. The thiophene ring can interact with biological macromolecules, altering their function. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity. The specific pathways involved depend on the biological context and the nature of the target .
類似化合物との比較
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Uniqueness: 3-Ethyl-4-isobutylthiophene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties.
特性
分子式 |
C11H16O2S |
|---|---|
分子量 |
212.31 g/mol |
IUPAC名 |
3-ethyl-4-(2-methylpropyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C11H16O2S/c1-4-9-8(5-7(2)3)6-14-10(9)11(12)13/h6-7H,4-5H2,1-3H3,(H,12,13) |
InChIキー |
MWIURHBZSHVXNS-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(SC=C1CC(C)C)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Spiro[4.5]dec-7-yl-methanol](/img/structure/B8398219.png)





![2,4,5-Trichloro-6-methyl-thieno-[2,3-d]-pyrimidine](/img/structure/B8398256.png)
![N-[(Cyclohexyloxy)carbonyl]glycine](/img/structure/B8398261.png)

